molecular formula C4H3BrN2O B1603612 3-Bromopyrazin-2-ol CAS No. 1261634-06-3

3-Bromopyrazin-2-ol

Cat. No. B1603612
M. Wt: 174.98 g/mol
InChI Key: FXXVXMZIFSXOMR-UHFFFAOYSA-N
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Description

3-Bromopyrazin-2-ol is a chemical compound with the CAS Number: 1261634-06-3 . It has a molecular weight of 174.98 and its IUPAC name is 3-bromo-2-pyrazinol . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Bromopyrazin-2-ol is represented by the linear formula C4H3BrN2O . The InChI code for this compound is 1S/C4H3BrN2O/c5-3-4 (8)7-2-1-6-3/h1-2H, (H,7,8) .


Physical And Chemical Properties Analysis

3-Bromopyrazin-2-ol is a solid at room temperature . It has a molecular weight of 174.98 .

Scientific Research Applications

Halogenated Fragments in Protein Crystallography

Halogenated compounds, including 4-bromopyrazole and 4-iodopyrazole, have been identified as valuable tools in protein crystallography. Their ability to bind to multiple small molecule binding hot spots in target proteins enables their use in experimental phase determination by single-wavelength anomalous dispersion (SAD). This technique is crucial for determining the three-dimensional structures of proteins, with the low cost and safety of these compounds making them excellent additions to the protein crystallographer’s toolkit (Bauman, Harrison, & Arnold, 2016).

Anticancer Potential

The anticancer activity of halogenated pyrazines, particularly 3-bromopyruvate, has been extensively studied. 3-Bromopyruvate has shown promise as a potent anticancer agent, targeting cancer cells' energy metabolism by inhibiting glycolytic enzymes and mitochondrial oxidative phosphorylation. This dual action depletes ATP production, leading to rapid cancer cell death without affecting normal tissues. Clinical research is exploring 3-bromopyruvate for treating several types of cancer, highlighting its potential as a novel therapeutic agent (Glick et al., 2014).

Corrosion Inhibition

Computational chemistry studies on novel pyrazine derivatives have investigated their use as corrosion inhibitors. Organic molecules like 2-aminopyrazine and 2-amino-5-bromopyrazine have been analyzed for their potential to inhibit corrosion through energy parameters such as EHOMO, ELUMO, and others. The introduction of halogen atoms and functional groups has shown to improve the corrosion resistance properties of these molecules, indicating their applicability in protecting metal surfaces against corrosion (Saha et al., 2016).

Safety And Hazards

The safety information available indicates that 3-Bromopyrazin-2-ol may cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXVXMZIFSXOMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623294
Record name 3-Bromopyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopyrazin-2-ol

CAS RN

1261634-06-3
Record name 3-Bromopyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopyrazin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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